molecular formula C15H12Cl2O5S B14516228 2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate CAS No. 62807-05-0

2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate

Cat. No.: B14516228
CAS No.: 62807-05-0
M. Wt: 375.2 g/mol
InChI Key: KZDVAHGHTXWEQJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate is an organic compound characterized by its complex structure, which includes dichloro, methylphenoxy, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with 4-methylphenol in the presence of a sulfonyl chloride reagent. The resulting intermediate is then acetylated using acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted phenyl acetates.

Scientific Research Applications

2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-methylphenoxy acetate
  • 2,4-Dichloro-6-methylphenol
  • 2,4-Dichloro-6-methylpyrimidine

Uniqueness

2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate is unique due to its combination of dichloro, methylphenoxy, and sulfonyl groups, which confer specific chemical and biological properties

Properties

CAS No.

62807-05-0

Molecular Formula

C15H12Cl2O5S

Molecular Weight

375.2 g/mol

IUPAC Name

[2,4-dichloro-6-(4-methylphenoxy)sulfonylphenyl] acetate

InChI

InChI=1S/C15H12Cl2O5S/c1-9-3-5-12(6-4-9)22-23(19,20)14-8-11(16)7-13(17)15(14)21-10(2)18/h3-8H,1-2H3

InChI Key

KZDVAHGHTXWEQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OS(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)OC(=O)C

Origin of Product

United States

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